An In-Depth Technical Guide to 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid): A Bifunctional Linker for Targeted Protein Degradation
An In-Depth Technical Guide to 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid): A Bifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers and professionals in the fields of chemical biology, drug discovery, and targeted therapeutics.
Introduction: The Role of Linkers in Targeted Protein Degradation
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the forefront of this approach are PROTACs, heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) is a versatile linker that incorporates a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and two terminal carboxylic acid groups, offering a unique combination of features for the rational design and synthesis of novel PROTACs and other chemical biology tools.
Structure and Physicochemical Properties
The chemical structure of 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) is characterized by a central biotinamide (B1199965) core from which two short PEG chains extend, each terminating in a carboxylic acid. This bifunctional nature allows for the conjugation of two different molecules.
Synonyms:
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2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane
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3,3'-{[2-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)-1,3-propanediyl]bis(oxy)}dipropanoic acid
The table below summarizes the key physicochemical properties of this linker.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₃₁N₃O₈S | [1][2][3] |
| Molecular Weight | 461.53 g/mol | [1][2][3] |
| CAS Number | 2086689-02-1 | [1][2][3] |
| Appearance | Solid | |
| Purity | ≥95% | [3] |
| Solubility | Soluble in Water, DMSO, and DMF | [1][2] |
| Storage | Recommended storage at -20°C | [2] |
Core Applications in PROTAC Development
The primary application of 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) is as a linker in the synthesis of PROTACs.[4][5] Its unique structural features offer several advantages in this context:
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Bifunctional Nature: The two terminal carboxylic acid groups provide reactive handles for conjugation to amine-containing ligands, such as those targeting an E3 ligase and a protein of interest.[2]
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PEG Spacer: The short PEG chains enhance the hydrophilicity and solubility of the resulting PROTAC molecule, which can improve its pharmacokinetic properties.[6]
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Biotin Moiety: The integrated biotin serves as a valuable affinity tag. This allows for the purification of the PROTAC, as well as its use in various biochemical and cellular assays, such as affinity pull-down experiments to identify binding partners or proximity-dependent biotinylation (BioID) studies to map protein-protein interactions.[7]
General Mechanism of Action of PROTACs
The fundamental principle behind PROTACs is to induce the proximity of a target protein and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent degradation of the target protein by the proteasome.
Experimental Protocols (Illustrative)
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using this linker typically involves standard amide bond formation reactions.
Protocol Outline:
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Activation of Carboxylic Acids: The carboxylic acid groups on 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) are activated using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in an appropriate aprotic solvent (e.g., DMF or DMSO).
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First Amide Coupling: The activated linker is reacted with an amine-containing ligand for either the E3 ligase or the target protein. The reaction progress is monitored by techniques like LC-MS.
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Purification of Intermediate: The resulting mono-conjugated intermediate is purified, typically by reverse-phase high-performance liquid chromatography (HPLC).
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Second Amide Coupling: The remaining carboxylic acid on the purified intermediate is activated, followed by reaction with the second amine-containing ligand.
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Final Purification and Characterization: The final PROTAC product is purified by HPLC. Its identity and purity are confirmed by mass spectrometry and NMR spectroscopy.
Illustrative Cellular Assay Workflow
Once synthesized and validated, the biotinylated PROTAC can be used in a variety of cellular assays to confirm its activity.
Protocol Outline:
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Cell Treatment: A relevant cell line expressing the target protein is treated with varying concentrations of the biotinylated PROTAC for different time points.
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Western Blot Analysis: Cell lysates are analyzed by Western blot to determine the levels of the target protein. A dose- and time-dependent decrease in the target protein level indicates successful degradation.
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Streptavidin Affinity Pulldown: The biotin tag on the PROTAC allows for its use as a bait in pulldown assays. Cell lysates are incubated with streptavidin-coated beads to capture the PROTAC and its binding partners.
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Mass Spectrometry: The proteins pulled down with the PROTAC are identified by mass spectrometry. This can confirm the engagement of the target protein and the E3 ligase, and potentially identify other interacting proteins.
Signaling Pathways and Future Directions
While specific signaling pathways directly modulated by PROTACs utilizing 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) have not been detailed in the available literature, the biotin moiety opens up avenues for investigating such pathways. For example, a biotinylated PROTAC could be used in combination with proximity-labeling techniques to identify downstream effectors of the targeted protein degradation event. A recent study highlighted the use of a proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs, which could potentially be extended to map the broader signaling consequences of targeted protein degradation.[7]
The versatility of 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) makes it a valuable tool for the continued development of novel therapeutics and chemical probes. Future research will likely focus on its incorporation into a wider range of PROTACs targeting various disease-relevant proteins and the detailed elucidation of the downstream cellular consequences of their induced degradation.
Conclusion
2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) is a well-characterized, bifunctional linker that serves as a valuable component in the design and synthesis of PROTACs. Its combination of reactive carboxylic acid groups, a solubilizing PEG spacer, and a functional biotin handle provides researchers with a versatile tool to create and evaluate novel targeted protein degraders. While specific applications in published literature are limited, its properties suggest significant potential for advancing the field of targeted therapeutics and expanding our understanding of complex biological signaling networks.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane, 2086689-02-1 | BroadPharm [broadpharm.com]
- 3. 2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane, CAS 2086689-02-1 | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) - Immunomart [immunomart.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
